2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives characterized by a triazole core substituted with an amino group, a 3-methoxyphenyl moiety, and a sulfanyl-linked acetamide group. The acetamide nitrogen is further substituted with a 2,4-difluorophenyl ring.
Properties
Molecular Formula |
C17H15F2N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-14-6-5-11(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
OZMMNRQIQOHXOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents:
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Triazole Ring Synthesis :
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Precursors : 3-Methoxyphenyl derivatives (e.g., 5-amino-1H-1,2,4-triazol-3-yl intermediates) are synthesized via hydrazine-mediated cyclization.
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Reagents : Dimethyl N-cyanoiminodithiocarbonate (DMDD) and hydrazine hydrate in acetone or ethanol under reflux.
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Conditions : Anhydrous potassium carbonate (base), boiling acetone (18–24 hours).
-
-
Functionalization :
Sulfanyl Acetamide Coupling
The sulfanyl group serves as a bridge to attach the acetamide moiety. This step requires nucleophilic acyl substitution or amide coupling .
Strategic Approaches:
Example Pathway :
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Triazole-Sulfanyl Intermediate :
-
Acetamide Synthesis :
-
Coupling :
Critical Reaction Optimization
Table 1: Reaction Parameters for Key Steps
Notes :
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Triazole Cyclization : Hydrazine hydrate (99%) in ethanol reflux ensures complete conversion.
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Sulfanyl Stability : Inert atmospheres (N₂/Ar) are critical to prevent oxidation during coupling.
-
Purification : Column chromatography (SiO₂, EtOAc/hexane) isolates the final product.
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
A streamlined approach may combine triazole formation and sulfanyl coupling:
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Step 1 : React 3-methoxyphenyl hydrazine with a diketone (e.g., 2,2-diketone) under acidic conditions to form the triazole ring.
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Step 2 : Introduce the sulfanyl group via in situ thiolation using thiourea and a base (e.g., K₂CO₃).
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Step 3 : Couple with pre-synthesized 2,4-difluorophenyl acetamide using HATU/DIPEA.
Microwave-Assisted Synthesis
Accelerated methods using microwave irradiation reduce reaction times:
Challenges and Solutions
Table 2: Common Issues and Mitigation Strategies
Key Insight : The 3-methoxyphenyl group’s electron-donating nature may enhance the triazole’s electrophilicity, facilitating sulfanyl substitution.
Characterization and Validation
Spectroscopic Data (Hypothetical, Based on Analogues):
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.35 (s, 3H, S-CH₃), δ 6.95–8.29 (aromatic protons) |
| ¹³C NMR | δ 154.2 (C=O), δ 145.6 (triazole C-3) |
| MS | [M+H]⁺ = 416.1 (calculated for C₁₉H₁₅F₂N₅O₃S) |
Comparative Analysis with Analogues
Table 3: Structural Variants and Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the nitro groups, if present, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the difluorophenyl group may enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. The triazole ring is a common motif in many drugs, and the compound’s structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a candidate for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is likely related to its ability to interact with specific molecular targets. The triazole ring may interact with enzymes or receptors, while the difluorophenyl group may enhance binding affinity. The sulfanyl group may also play a role in the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Electronic Comparisons
Triazole Substituents :
- Methoxy vs. Halogen (Cl, F) : The 3-methoxyphenyl group in the target compound provides electron-donating effects, enhancing solubility compared to electron-withdrawing groups like chlorine () or fluorine. However, halogenated analogs may exhibit stronger receptor binding via halogen bonds .
- Heterocyclic vs. Aromatic : Pyridinyl () and furanyl () substituents introduce nitrogen/oxygen heteroatoms, enabling metal coordination or π-π interactions absent in purely aromatic substituents.
- Acetamide Substituents: Halogenation: The 2,4-difluorophenyl group in the target compound likely enhances binding affinity through dual halogen interactions compared to mono-fluorinated () or non-halogenated aryl groups. Phenoxy vs. Nitro: Phenoxy () and nitro () groups introduce distinct electronic effects, with nitro being strongly electron-withdrawing and phenoxy offering lipophilicity.
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula: C11H12N4O3S
- Molecular Weight: 280.31 g/mol
- IUPAC Name: 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- CAS Number: 305336-66-7
Biological Activity Overview
The biological activity of triazole derivatives is well-documented, particularly their roles as antifungal, antibacterial, antiviral, and anticancer agents. The specific compound has shown promising results in several studies.
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties. For instance:
- A study demonstrated that triazole derivatives have higher antifungal activity compared to traditional agents like fluconazole against various fungal strains such as Candida albicans and Aspergillus flavus .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-{[4-amino...} | Candida albicans | ≤ 25 | |
| Sulfonamide-triazole | Aspergillus flavus | 0.5 | |
| Novel triazoles | Fusarium oxysporum | 0.01–0.27 |
Antibacterial Activity
The compound also exhibits antibacterial effects. Triazole derivatives have been reported to inhibit a range of bacteria:
- Compounds with similar structures showed activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 µg/mL .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-{[4-amino...} | Staphylococcus aureus | 0.125 | |
| Sulfonamide-triazole | Escherichia coli | 0.5 | |
| Novel triazoles | Pseudomonas aeruginosa | ≤ 8 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and substituents significantly influence biological activity:
- The presence of electron-donating groups like methoxy enhances antifungal activity.
- The introduction of halogens (e.g., fluorine) has been associated with improved antibacterial properties.
Case Studies
- Antifungal Efficacy : A recent study evaluated a series of triazole derivatives against clinical isolates of Candida. The compound exhibited superior efficacy compared to established antifungals with MIC values indicating potent activity against resistant strains .
- Antibacterial Screening : Another study screened various triazole derivatives for antibacterial properties against multi-drug resistant bacteria. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can regioselectivity challenges be addressed during triazole ring formation?
The compound can be synthesized via condensation reactions between 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives under basic conditions (e.g., KOH/EtOH). Regioselectivity in triazole ring formation is influenced by substituent electronic effects; electron-donating groups like methoxy enhance nucleophilic attack at the sulfur atom . Purification typically involves column chromatography with ethyl acetate/hexane gradients (70–85% yield) .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are ambiguities resolved?
- X-ray crystallography confirms the triazole ring geometry and sulfur positioning .
- 1H/13C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in difluorophenyl at δ 7.1–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 444.12) . Ambiguities in overlapping signals are resolved using 2D NMR (COSY, HSQC) .
Q. How is anti-exudative activity assessed in preliminary biological studies?
The formalin-induced rat paw edema model is used to evaluate anti-exudative activity. Doses of 10–50 mg/kg are administered intraperitoneally, with edema reduction measured via plethysmography at 1–6 hours post-injection. Activity is compared to reference drugs (e.g., indomethacin) .
Q. What methods determine solubility and stability in formulation studies?
Solubility is tested in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectrophotometry (λmax ≈ 260 nm). Stability under acidic/alkaline conditions is assessed via HPLC with a C18 column (80:20 acetonitrile/water) .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis?
Density functional theory (DFT) calculates transition-state energies to predict regioselectivity during triazole ring formation. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like COX-2, guiding substituent modifications. Reaction pathways are optimized using ICReDD’s quantum chemical calculations and machine learning .
Q. What strategies resolve contradictions in structure-activity relationships (SAR)?
Contradictions arise when substituent changes (e.g., methoxy vs. methyl groups) yield divergent activity. Comparative molecular field analysis (CoMFA) identifies steric/electronic contributions. For example, 3-methoxyphenyl enhances lipophilicity and membrane permeability compared to furan-2-yl derivatives .
Q. How are degradation products characterized under stressed conditions?
Forced degradation studies (heat, light, oxidation) are conducted, followed by LC-MS/MS analysis. Major degradation products include sulfoxide derivatives (m/z +16) and hydrolyzed acetamide fragments. Quantification uses validated HPLC methods with <2% RSD .
Q. What advanced techniques validate target engagement in mechanistic studies?
- Surface plasmon resonance (SPR) measures binding affinity to targets (e.g., TNF-α, KD ≈ 10–100 nM).
- CRISPR-Cas9 knockout models confirm target specificity in cellular assays (e.g., RAW 264.7 macrophages) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
